Cas no 68621-59-0 (Phenyl N-(3-Aminophenyl)carbamate)

Phenyl N-(3-Aminophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56852-5.0g |
phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95.0% | 5.0g |
$213.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00887637-1g |
Phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95% | 1g |
¥2843.0 | 2024-04-18 | |
TRC | P323010-25mg |
Phenyl N-(3-Aminophenyl)carbamate |
68621-59-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
TRC | P323010-50mg |
Phenyl N-(3-Aminophenyl)carbamate |
68621-59-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-56852-0.05g |
phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95.0% | 0.05g |
$49.0 | 2025-03-21 | |
Enamine | EN300-56852-0.25g |
phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95.0% | 0.25g |
$104.0 | 2025-03-21 | |
Enamine | EN300-56852-2.5g |
phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95.0% | 2.5g |
$211.0 | 2025-03-21 | |
Enamine | EN300-56852-10.0g |
phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95.0% | 10.0g |
$214.0 | 2025-03-21 | |
A2B Chem LLC | AV43481-5g |
3-Hydroxy-4-methoxybenzaldehyde |
68621-59-0 | 95% | 5g |
$260.00 | 2024-04-19 | |
Enamine | EN300-56852-1.0g |
phenyl N-(3-aminophenyl)carbamate |
68621-59-0 | 95.0% | 1.0g |
$210.0 | 2025-03-21 |
Phenyl N-(3-Aminophenyl)carbamate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
Phenyl N-(3-Aminophenyl)carbamateに関する追加情報
Research Briefing on Phenyl N-(3-Aminophenyl)carbamate (CAS: 68621-59-0) in Chemical Biology and Pharmaceutical Applications
Phenyl N-(3-Aminophenyl)carbamate (CAS: 68621-59-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its carbamate linkage and aromatic amine functionality, has been the subject of recent studies due to its potential applications in drug development, enzyme inhibition, and material science. The unique structural features of Phenyl N-(3-Aminophenyl)carbamate make it a versatile intermediate for the synthesis of more complex molecules with biological activity.
Recent research has focused on the synthesis and optimization of Phenyl N-(3-Aminophenyl)carbamate derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a precursor in the development of novel kinase inhibitors. The study highlighted the compound's ability to form stable interactions with the ATP-binding sites of various kinases, suggesting its potential as a scaffold for targeted cancer therapies. Furthermore, the research team employed computational docking studies to predict the binding affinities of these derivatives, providing a rational basis for further optimization.
In addition to its role in kinase inhibition, Phenyl N-(3-Aminophenyl)carbamate has been investigated for its applications in enzyme inhibition. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that carbamate derivatives of this compound exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The researchers synthesized a series of analogs and evaluated their inhibitory potency, identifying several lead compounds with IC50 values in the nanomolar range. These findings underscore the potential of Phenyl N-(3-Aminophenyl)carbamate as a starting point for the development of new therapeutic agents for neurodegenerative disorders.
The compound's utility extends beyond therapeutic applications. A recent publication in ACS Applied Materials & Interfaces (2023) explored the use of Phenyl N-(3-Aminophenyl)carbamate in the fabrication of functionalized polymers. The study demonstrated that incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. These modified polymers showed promise for applications in biomedical devices and drug delivery systems, further broadening the scope of Phenyl N-(3-Aminophenyl)carbamate's utility.
Despite these advancements, challenges remain in the large-scale synthesis and application of Phenyl N-(3-Aminophenyl)carbamate. Issues such as yield optimization, purification, and stability under physiological conditions need to be addressed to facilitate its transition from laboratory research to industrial and clinical applications. Ongoing research aims to overcome these hurdles by developing more efficient synthetic routes and exploring novel formulations to improve the compound's performance in various settings.
In conclusion, Phenyl N-(3-Aminophenyl)carbamate (CAS: 68621-59-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its role in kinase inhibition, enzyme modulation, and material science highlights its versatility and potential for future innovations. Continued research and development efforts are expected to unlock further possibilities for this compound, paving the way for new therapeutic and technological breakthroughs.
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